S-(4-chlorophenyl) 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carbothioate
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Overview
Description
S-(4-chlorophenyl) 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carbothioate is a complex organic compound that belongs to the class of oxathiine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-chlorophenyl) 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carbothioate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chlorobenzaldehyde with phenylhydrazine can form an intermediate, which is then subjected to cyclization with sulfur-containing reagents to yield the desired oxathiine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
S-(4-chlorophenyl) 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carbothioate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.
Scientific Research Applications
S-(4-chlorophenyl) 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carbothioate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-(4-chlorophenyl) 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carbothioate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets can vary depending on the biological context and the specific application being studied .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Known for their diverse biological activities, including antimicrobial and antiviral properties.
Uniqueness
S-(4-chlorophenyl) 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carbothioate stands out due to its unique structural features, which confer specific reactivity and biological activity. Its combination of aromatic rings and sulfur-containing heterocycles makes it a versatile compound for various applications.
Properties
Molecular Formula |
C17H13ClO2S2 |
---|---|
Molecular Weight |
348.9 g/mol |
IUPAC Name |
S-(4-chlorophenyl) 5-phenyl-2,3-dihydro-1,4-oxathiine-6-carbothioate |
InChI |
InChI=1S/C17H13ClO2S2/c18-13-6-8-14(9-7-13)22-17(19)15-16(21-11-10-20-15)12-4-2-1-3-5-12/h1-9H,10-11H2 |
InChI Key |
GEENGJNDYSRNFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=C(O1)C(=O)SC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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